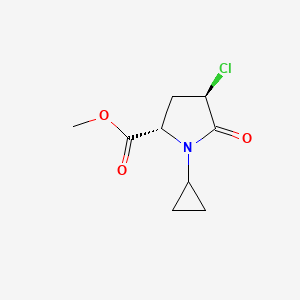

2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves reactions with tetrahydro-2H-pyran . For instance, the synthesis of 4-(2-aminoethyl)tetrahydropyran, a related compound, involves reactions with cyanomethyl phosphonate diethyl ester and pyranone at 150°C . The reaction product is then extracted with ether, and the organic phase is washed, dried, and distilled to obtain the final product .Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is complex, with multiple functional groups including three methoxy groups, a thioether group, and an amide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve nucleophilic substitution and reduction reactions . For example, the synthesis of 4-(2-aminoethyl)tetrahydropyran involves a nucleophilic substitution reaction with cyanomethyl phosphonate diethyl ester, followed by a reduction reaction .科学的研究の応用

Heterocyclic Synthesis and Reactivity : Research by Mohareb et al. (2004) explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a variety of heterocyclic compounds. This study illustrates the broad potential of utilizing heterocyclic chemistry for the development of novel compounds which could be relevant for understanding the applications of the specified benzamide compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis and Evaluation of Analogs for Biological Activities : Koini et al. (2009) synthesized benzopyran and benzoxazine aminoamide derivatives, evaluated for antiarrhythmic effects against ischemia-reperfusion injury. This demonstrates the process of synthesizing and evaluating novel compounds for potential therapeutic applications, relevant to exploring the biological activities of 2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide (Koini et al., 2009).

Anti-HIV-1 Activity of Novel Analogs : Danel et al. (1996) investigated novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine for anti-HIV-1 activity, showcasing the importance of structural modifications in enhancing biological activities, which could inform the research on similar benzamide derivatives (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Inhibitory Activities and Cytotoxicity of Derivatives : Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research highlights the potential of specific structural motifs to confer desired biological properties, which could be relevant for the design and application of the specified benzamide compound (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

特性

IUPAC Name |

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-20-14-5-4-13(15(21-2)16(14)22-3)17(19)18-8-11-24-12-6-9-23-10-7-12/h4-5,12H,6-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNUEMFSPMUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCSC2CCOCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)